7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
Description
Properties
CAS No. |
61139-81-9 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-7-5-8-6-2-3-10(5)9-4/h2-3H,1H3 |
InChI Key |
MVAOVTLFJYAKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Step 1: N-Amination of Pyrrole-2-Carboxylates
Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes N-amination using sodium hypochlorite (NaOCl) and ammonium hydroxide (NH₄OH) in the presence of methyltrioctylammonium chloride (Aliquat-336) as a phase-transfer catalyst. The reaction proceeds at 25–35°C for 2–4 hours, yielding the N-aminated intermediate (Table 1).
Table 1: Reaction Conditions for N-Amination
| Parameter | Value/Range |
|---|---|
| Temperature | 25–35°C |
| Time | 2–4 hours |
| Catalyst | Aliquat-336 (0.1 eq) |
| Solvent | Methyl tert-butyl ether (MTBE)/H₂O |
| Yield | 70–85% |
This step exploits the electrophilic character of chloramine (NH₂Cl), generated in situ from NaOCl and NH₄Cl, to selectively aminate the pyrrole nitrogen.
Step 2: Cyclization Under Leuckart Conditions
The N-aminated intermediate is heated with formamide (HCONH₂) and ammonium acetate (NH₄OAc) at 130–140°C for 10–12 hours under nitrogen. This facilitates cyclodehydration, forming the triazolo-triazine core (Figure 1).
Figure 1: Cyclization Mechanism
$$
\text{N-Aminated pyrrole} + \text{HCONH}2 \xrightarrow{\Delta} \text{7-Methyl-triazolo-triazine} + \text{H}2\text{O}
$$
Key advantages of this method include:
- Regioselectivity : The methyl group at position 5 of the pyrrole precursor directs cyclization to position 7 in the final product.
- Scalability : Reactions are conducted in standard glassware without specialized equipment.
- Yield Optimization : Prolonged heating (>10 hours) ensures complete conversion, with isolated yields of 60–75% after column chromatography.
Alternative Synthetic Strategies
While the above method dominates literature, exploratory routes have been investigated:
Diazotization-Coupling Approach
US3431251A describes the use of diazonium salts derived from 3-amino-5-nitrosamino-1,2,4-triazole. While this method effectively constructs triazolo-triazine frameworks, its applicability to 7-methyl derivatives remains unverified. Challenges include:
Solid-Phase Synthesis
Hypothetical protocols propose immobilizing pyrrole derivatives on resin beads, followed by sequential amination and cyclization. Although untested for this compound, such methods could enhance purity by leveraging combinatorial chemistry techniques.
Critical Analysis of Methodologies
A comparative evaluation of synthetic routes reveals trade-offs between efficiency, scalability, and practicality (Table 2).
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| N-Amination/Cyclization | 60–75 | >95 | High | Moderate |
| Diazotization | 30–40 | 80–90 | Low | High |
The N-amination/cyclization route excels in reproducibility and yield, making it the industrial standard. Conversely, diazotization offers academic interest but lacks practical viability.
Reaction Optimization and Troubleshooting
Solvent Selection
Formamide’s high boiling point (210°C) and polarity are ideal for cyclization. Substituting with dimethylformamide (DMF) reduces yields by 20–30% due to inferior nucleophilicity.
Catalytic Enhancements
Adding ammonium acetate (1.5 eq) accelerates cyclization by acting as a weak acid catalyst, protonating intermediates and facilitating dehydration.
Common Pitfalls
- Incomplete N-Amination : Insufficient NaOCl stoichiometry (<1.2 eq) leaves unreacted starting material.
- Oxidation Side Reactions : Exclusion of nitrogen atmosphere leads to pyrrole ring oxidation, detectable via LC-MS at m/z 149 (oxidized byproduct).
Characterization and Quality Control
Successful synthesis is confirmed through:
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The properties of triazolo-triazine derivatives are heavily influenced by substituents at positions 3, 4, and 7. Below is a comparative analysis of select compounds:
Performance in Energetic Materials
Thermal Stability and Sensitivity
- TTX : Exhibits exceptional thermal stability (decomposition temperature, Td = 272°C) and low mechanical sensitivity (impact sensitivity >40 J, friction sensitivity >360 N), outperforming RDX (Td = 204°C) .
- DPX-26 : Shares similar detonation velocity (~8,790 m/s) and sensitivity profiles with TTX, attributed to its nitro-functionalized backbone .
- 7-Methyl derivative: No reported energetic properties, suggesting its methyl group (electron-donating) may reduce oxidative stability compared to nitro-substituted analogs.
Detonation Performance
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | |
|---|---|---|---|
| TTX | ~8,790 | ~34.5 | |
| RDX | ~8,750 | ~34.9 | |
| 7-Methyl | Not reported | Not reported |
Critical Analysis of Substituent Effects
- Nitro groups (NO₂): Enhance density, oxygen balance, and detonation performance in energetic materials but increase sensitivity .
- Amino groups (NH₂): Improve thermal stability and hydrogen-bonding capacity, critical for crystallinity in explosives .
- Methyl groups (CH₃) : Electron-donating nature may reduce oxidative stability but improve lipophilicity and bioavailability in pharmaceuticals .
- Methylsulfanyl (SCH₃) : Enhances antiviral activity by facilitating nucleophilic substitution reactions with viral proteins .
Biological Activity
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8N4
- Molecular Weight : 148.17 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have identifiers that may assist in further research.
Synthesis Methods
The synthesis of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves multi-step organic reactions. The compound can be derived from various triazole precursors through cyclization reactions. The specific synthetic routes may vary based on the intended application and desired derivatives.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that related triazole compounds demonstrate IC50 values in the micromolar range against tumor cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest that 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may possess similar anticancer properties due to its structural analogies with other active compounds .
The mechanism by which 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular proliferation and survival pathways. This includes inhibition of protein kinases and other targets that are crucial for cancer cell growth. For example:
- Inhibition of CDK2 : Some triazole derivatives have shown moderate activity against cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation .
- α-Glucosidase Inhibition : Certain derivatives have been identified as α-glucosidase inhibitors which can play a role in glucose metabolism and diabetes management .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
| Study | Compound | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study A | Triazole A | MCF-7 | 5.8 | Active against breast cancer |
| Study B | Triazole B | A549 | 44.3 | Moderate activity against lung cancer |
| Study C | Triazole C | LS180 | >100 | Inactive against colon cancer |
These studies highlight the varying degrees of activity among different triazole compounds and suggest that modifications to the molecular structure can significantly impact efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
